molecular formula C21H23N3O B7058000 2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline

Cat. No.: B7058000
M. Wt: 333.4 g/mol
InChI Key: VOMJETSPGPDKSF-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a quinoline moiety, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of quinoline-3-carbaldehyde with morpholine in the presence of a reducing agent to form the intermediate 2-(morpholin-4-ylmethyl)quinoline. This intermediate is then reacted with aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine and quinoline rings.

    Reduction: Reduced forms of the quinoline moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-ylmethyl)quinoline: Lacks the aniline group but shares the morpholine and quinoline moieties.

    N-(quinolin-3-ylmethyl)aniline: Lacks the morpholine ring but contains the quinoline and aniline groups.

    2-(piperidin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline is unique due to the combination of the morpholine, quinoline, and aniline groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-3-7-20-18(5-1)13-17(14-22-20)15-23-21-8-4-2-6-19(21)16-24-9-11-25-12-10-24/h1-8,13-14,23H,9-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMJETSPGPDKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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